molecular formula C11H13N B8735662 2-Methyl-2-phenylbutanenitrile

2-Methyl-2-phenylbutanenitrile

Cat. No.: B8735662
M. Wt: 159.23 g/mol
InChI Key: ZYTRZWKPNXMMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-phenylbutanenitrile is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-methyl-2-phenylbutanenitrile

InChI

InChI=1S/C11H13N/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

ZYTRZWKPNXMMAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-phenylpropionitrile (5 g, 38 mmol) in 50 mL of DMSO was added 42 mL of 1 M THF solution of sodium bis(trimethylsilyl)amide (NaHMDS). After 15 minutes, the reaction was cooled to 0° C. and 4.6 mL of ethyl iodide was added. The reaction was then stirred for 30 minutes. As TLC showed the reaction was complete, the reaction mixture was poured into water and extracted with diethyl ether. The organics were combined, washed four times with water, washed with brine, dried over magnesium sulfate, and concentrated in vacuo to give 6.1 g of 2-methyl-2-phenylbutyronitrile as an oil.
Quantity
5 g
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reactant
Reaction Step One
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42 mL
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reactant
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0 (± 1) mol
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reactant
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50 mL
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solvent
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4.6 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5 g (38 mmol) of 2-phenylpropionitrile in 50 mL of DMSO was added 42 mL of a 1M solution of NaHMDS in THF. After 15 minutes, the reaction was cooled to 0° C. and 4.6 mL of ethyl iodide was added. The reaction was monitored by TLC. After 30 minutes, the mixture was poured into water and extracted with diethyl ether. The combined organics were washed with four portions of water, washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 6.1 g of 2-methyl-2-phenylbutyronitrile as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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4.6 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.